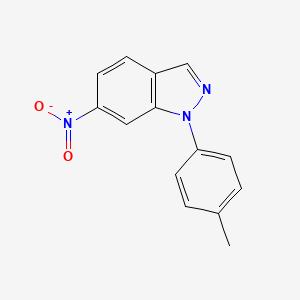

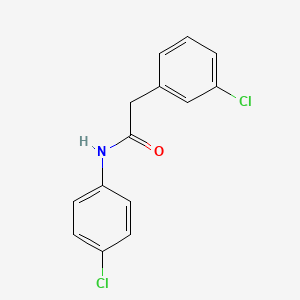

![molecular formula C21H32N2O2 B5569949 4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals with potential biological activities. The structural components suggest a multifaceted approach to its synthesis and analysis, focusing on its piperazine core, which is often found in pharmaceuticals, and its specific functional groups that contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds with a piperazine core typically involves multi-step processes. For instance, Clive and Cheng (2001) detailed a method for converting α,ω-(Phenylseleno) carbonyl compounds into bicyclic products through sequential ring-closing metathesis and radical cyclization, which may offer insights into the synthesis of complex piperazine derivatives (Clive & Cheng, 2001).

Molecular Structure Analysis

The crystal structure of piperazine derivatives, as reported by Cunico et al. (2009), highlights the importance of molecular conformation in biological activity. These structures show how variations in substituents impact the overall molecular shape and potential receptor interactions, which is crucial for understanding the chemical behavior of 4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol (Cunico et al., 2009).

Chemical Reactions and Properties

The reactivity of piperazine compounds, including their ability to undergo various chemical transformations, has been documented. For example, Raza et al. (2019) synthesized N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated their chemical properties, offering a glimpse into the type of reactions 4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol might undergo (Raza et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application and handling. Kumar et al. (2017) explored these aspects in their work on 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, which can serve as a reference for understanding the physical properties of the compound (Kumar et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for the practical use of any chemical compound. Studies like those by Raj et al. (1994) on the structure and properties of piperazine derivatives provide valuable insights into how specific functional groups influence these characteristics (Raj et al., 1994).

Scientific Research Applications

Synthesis Techniques

- Ring-Closing Metathesis and Radical Cyclization : α,ω-(Phenylseleno) carbonyl compounds show potential in generating substances via ring-closing metathesis and radical cyclization, offering pathways for producing bicyclic products (Clive & Cheng, 2001).

Structural and Biological Analysis

- Anti-Malarial Activity : Certain piperazine derivatives exhibit anti-malarial activity, emphasizing the importance of specific structural elements like the OH group and benzyl group for generating this activity (Cunico et al., 2009).

- Melanocortin Receptor Binding : Piperazine analogues of the MC4R specific agonist "THIQ" show activity in melanocortin MC(1,3-5) receptors, with several compounds displaying submicromolar affinities for MC4R (Mutulis et al., 2004).

Pharmaceutical Development

- Antihypertensive Agents Synthesis : The synthesis of compounds like CI-926 and CI-927, which are new antihypertensive agents, involves complex processes starting from specific chemical precursors (Hays, 1987).

- Dieckmann Cyclization for Piperazine-2,5-diones : Piperazine-2,5-diones can be formed by Dieckmann cyclization of specific substructures, which is a critical process in the synthesis of complex pharmaceuticals (Aboussafy & Clive, 2012).

Molecular and Chemical Properties

- Structure of Piperazine Derivatives : The crystal structure analysis of certain piperazine derivatives provides insights into their molecular conformation, which is vital for understanding their chemical behavior and potential applications (Miyata et al., 2004).

- Properties of N,N′-bis(4-cyanophenyl)piperazine : This molecule, designed for bridging properties and twisted internal charge transfer (TICT) states, displays luminescence sensitive to solvent polarity, highlighting its potential in photochemical applications (Launay et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-21(2,25)11-10-17-6-5-7-18(16-17)20(24)23-14-12-22(13-15-23)19-8-3-4-9-19/h5-7,16,19,25H,3-4,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNZUFPMTTZSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[(4-Cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

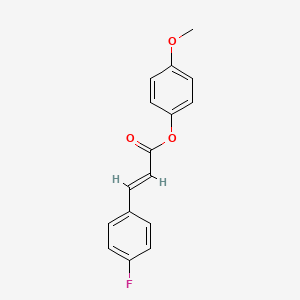

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

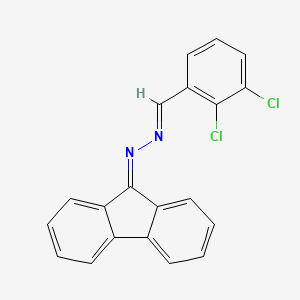

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

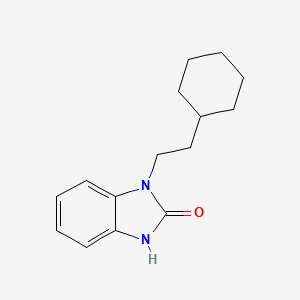

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)